molecular formula C17H17N3 B11854924 1-(di-p-tolylmethyl)-1H-1,2,4-triazole

1-(di-p-tolylmethyl)-1H-1,2,4-triazole

Cat. No.: B11854924
M. Wt: 263.34 g/mol
InChI Key: FIXSEWQJAMQFTI-UHFFFAOYSA-N
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Description

Significance of the 1,2,4-Triazole (B32235) Heterocyclic System in Modern Chemical Sciences

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. bohrium.com This structural motif is of profound importance in modern chemical sciences due to its widespread presence in compounds exhibiting a vast array of biological activities. bohrium.comresearchgate.netresearchgate.net The unique electronic properties of the triazole ring, including its dipole character, capacity for hydrogen bonding, and rigidity, allow molecules containing this scaffold to interact with high affinity at biological receptors. nih.gov

Derivatives of 1,2,4-triazole have been extensively investigated and developed for various applications in medicine and agriculture. lifechemicals.comglobethesis.com This heterocyclic system is a key pharmacophore in numerous clinically used drugs. nih.gov The broad spectrum of pharmacological activities associated with 1,2,4-triazole derivatives is remarkable, encompassing antifungal, antibacterial, antiviral, anticancer, anticonvulsant, anti-inflammatory, and analgesic properties. bohrium.comresearchgate.netmdpi.com For instance, the antifungal mechanism of many triazole-based drugs involves the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047) in fungi. nih.gov

Beyond its medicinal applications, the 1,2,4-triazole scaffold has found utility in materials science, supramolecular chemistry, and as corrosion inhibitors. nih.govlifechemicals.com The stability of the triazole ring and the potential for substitution at various positions allow for the fine-tuning of the physicochemical properties of the resulting compounds, making it a versatile building block in the design of new functional molecules. researchgate.net

Table 1: Selected Pharmacological Activities of 1,2,4-Triazole Derivatives
ActivityDescriptionReferences
AntifungalInhibition of enzymes like lanosterol 14α-demethylase, crucial for fungal cell membrane synthesis. researchgate.netnih.gov
AntibacterialActivity against a range of Gram-positive and Gram-negative bacteria. researchgate.netnih.gov
AnticancerDemonstrated cytotoxic effects against various human cancer cell lines. researchgate.netresearchgate.net
AntiviralInhibition of viral replication, as seen in drugs like Ribavirin. researchgate.netlifechemicals.com
Anti-inflammatoryModulation of inflammatory pathways. researchgate.netmdpi.com

The Diarylmethyl Moiety as a Synthetic Building Block

The diarylmethyl group, characterized by a central methane (B114726) carbon atom substituted with two aryl groups, is a significant structural motif in organic chemistry. researchgate.net This moiety serves as a valuable synthetic building block for the construction of more complex molecules, including triarylmethanes, which are prevalent in pharmaceuticals and dyes. nih.gov The reactivity of the diarylmethyl group is largely dictated by the stability of the corresponding carbocation, which is stabilized by resonance delocalization over the two aromatic rings. acs.org

Several synthetic methods have been developed to introduce the diarylmethyl moiety into a molecular structure. researchgate.net Traditional approaches often involve Friedel-Crafts reactions, where a diarylmethanol or its derivative reacts with an arene in the presence of a Lewis or Brønsted acid. nih.gov However, these methods can sometimes be limited by substrate scope and selectivity issues. More recently, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of diarylmethyl-containing compounds. nih.govnih.gov For example, palladium-catalyzed Suzuki-Miyaura reactions have been successfully employed to couple diarylmethyl esters with aryl boronic acids. nih.govnih.gov

The diarylmethyl group's utility as a building block is also evident in its ability to be functionalized at the benzylic position. nih.gov The C-H bond at the central carbon can be activated and subsequently arylated or alkylated, providing a pathway to a diverse range of tri-substituted methane derivatives. nih.gov This versatility makes the diarylmethyl moiety a key component in the design and synthesis of new organic compounds with tailored properties.

Table 2: Common Synthetic Approaches for Diarylmethyl Compounds
MethodDescriptionReferences
Friedel-Crafts ReactionLewis or Brønsted acid-catalyzed reaction of diarylmethanols with arenes. nih.gov
Suzuki-Miyaura CouplingPalladium-catalyzed cross-coupling of diarylmethyl esters with aryl boronic acids. nih.govnih.gov
Benzylic C-H FunctionalizationDirect functionalization of the C-H bond at the central carbon of the diarylmethyl group. nih.gov

Research Context of 1-(di-p-tolylmethyl)-1H-1,2,4-triazole within N1-Substituted 1,2,4-Triazoles

The compound this compound belongs to the class of N1-substituted 1,2,4-triazoles. The synthesis of N-substituted 1,2,4-triazoles is a significant area of research, as the nature and position of the substituent on the triazole ring can profoundly influence the biological activity of the molecule. tandfonline.com Alkylation of the parent 1,2,4-triazole typically results in a mixture of N1 and N4 substituted products, with the N1-isomer often being the major product due to the higher nucleophilicity of the N-N linkage. tandfonline.com

The specific research context for 1-(diarylmethyl)-1H-1,2,4-triazoles, including the di-p-tolylmethyl variant, has been driven by the quest for novel therapeutic agents, particularly in the area of oncology. nih.gov Researchers have designed these molecules as hybrid scaffolds that combine the structural features of known bioactive compounds. nih.gov For instance, the diarylmethyl portion is reminiscent of the benzophenone (B1666685) structure found in tubulin-targeting agents, while the 1,2,4-triazole ring is a key component of aromatase inhibitors like letrozole. nih.gov

The rationale behind this molecular design is to create dual-action compounds that could potentially offer improved efficacy and reduced side effects in cancer treatment. nih.gov By incorporating the diarylmethyl group at the N1 position of the 1,2,4-triazole ring, researchers aim to develop molecules that can simultaneously inhibit tubulin polymerization and the production of estrogen by targeting aromatase. nih.gov A series of 1-(diarylmethyl)-1H-1,2,4-triazoles have been synthesized and evaluated for their anti-mitotic and aromatase inhibitory activities. nih.gov This line of inquiry highlights the strategic importance of N1-substitution on the 1,2,4-triazole ring as a means to generate novel compounds with specific and potentially synergistic biological functions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17N3

Molecular Weight

263.34 g/mol

IUPAC Name

1-[bis(4-methylphenyl)methyl]-1,2,4-triazole

InChI

InChI=1S/C17H17N3/c1-13-3-7-15(8-4-13)17(20-12-18-11-19-20)16-9-5-14(2)6-10-16/h3-12,17H,1-2H3

InChI Key

FIXSEWQJAMQFTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)N3C=NC=N3

Origin of Product

United States

Synthetic Methodologies for 1 Di P Tolylmethyl 1h 1,2,4 Triazole and Its Analogs

Strategies for N1-Substitution of the 1,2,4-Triazole (B32235) Core

The formation of N1-substituted 1,2,4-triazoles is a cornerstone of synthesizing the target compound and its analogs. Various synthetic routes have been developed, each with its own advantages regarding substrate scope, regioselectivity, and reaction conditions. These can be classified into direct alkylation of a pre-formed triazole ring, construction of the substituted triazole ring from acyclic precursors, and multicomponent reactions that assemble the final product in a single step.

Direct Alkylation Approaches for 1,2,4-Triazole Derivatives

Direct alkylation of the 1,2,4-triazole ring with a suitable electrophile is a common method for introducing substituents onto the nitrogen atoms. However, a significant challenge in the alkylation of unsubstituted 1,2,4-triazole is controlling the regioselectivity, as the reaction can occur at either the N1 or N4 position, leading to a mixture of isomers. researchgate.netcapes.gov.br The ratio of these isomers can be influenced by the nature of the alkylating agent, the base used, and the reaction solvent. researchgate.net

For instance, the alkylation of 1,2,4-triazole with 4-nitrobenzyl halides in the presence of various bases has been shown to yield a consistent 90:10 ratio of 1- and 4-alkylated isomers. researchgate.net The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in solvents like tetrahydrofuran (B95107) (THF) has been reported to provide a convenient and high-yielding synthesis of 1-substituted-1,2,4-triazoles. researchgate.net Generally, the N1 position is sterically more accessible, and its substitution is often favored, particularly with bulky alkylating agents. nih.gov

Alkylating AgentBaseSolventProduct Ratio (N1:N4)Reference
4-Nitrobenzyl halidesVariousNot specified90:10 researchgate.net
Alkyl halidesDBUTHF~90:10 researchgate.net

Ring Closure Methods for Substituted 1,2,4-Triazoles

An alternative to direct alkylation is the construction of the substituted 1,2,4-triazole ring from acyclic precursors. These methods often provide better control over the substitution pattern. Common strategies include the cyclization of hydrazides, amidines, and related compounds.

One well-established method is the Einhorn–Brunner reaction, which involves the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid. frontiersin.org For example, the reaction of N-formyl benzamide (B126) with phenylhydrazine (B124118) yields 1,5-diphenyl-1,2,4-triazole. Another classical approach is the Pellizzari reaction, where amides and acyl hydrazides are heated together to form 1,2,4-triazole derivatives. frontiersin.org

More contemporary methods involve the reaction of hydrazides with isothiocyanates followed by cyclization. For example, acid hydrazides can react with aryl isothiocyanates in ethanol (B145695) to form thiosemicarbazides, which can then be cyclized under basic conditions, sometimes with microwave irradiation, to yield substituted 1,2,4-triazoles. chemmethod.com

Multicomponent Reaction Pathways to 1,2,4-Triazole Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, efficient step. Several MCRs have been developed for the synthesis of substituted 1,2,4-triazoles. frontiersin.orgisres.orgorganic-chemistry.org

One such approach involves a three-component reaction of 2-diazoacetonitriles, nitriles, and aryldiazonium salts, which provides a regioselective synthesis of 1-aryl-5-cyano-1,2,4-triazoles through a [3+2] cycloaddition. organic-chemistry.org Another MCR enables the synthesis of 1-aryl 1,2,4-triazoles directly from anilines, aminopyridines, or pyrimidines. organic-chemistry.org Furthermore, an electrochemical MCR of aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate, and alcohols can produce 1,5-disubstituted and 1-aryl 1,2,4-triazoles. isres.org

Integration of the Di-p-tolylmethyl Group

The introduction of the bulky and lipophilic di-p-tolylmethyl group is a critical step in the synthesis of the target compound. This is typically achieved by preparing a reactive di-p-tolylmethyl synthon and subsequently coupling it with the 1,2,4-triazole nucleus.

Chemical Routes to the Di-p-tolylmethyl Synthon

The di-p-tolylmethyl synthon is generally prepared from a corresponding diaryl ketone or aldehyde. A common precursor for the di-p-tolylmethyl group is bis(4-methylphenyl)methanol. This alcohol can be synthesized through the reaction of a Grignard reagent, such as p-tolylmagnesium bromide, with p-tolualdehyde, or by the reduction of 4,4'-dimethylbenzophenone.

Once the alcohol is obtained, it can be converted into a more reactive species suitable for coupling reactions. A common strategy is the conversion of the alcohol to a halide, such as di-p-tolylmethyl bromide. This can be achieved by treating bis(4-methylphenyl)methanol with a brominating agent like phosphorus tribromide or hydrobromic acid. The benzylic nature of the alcohol facilitates this conversion. The preparation of similar benzylic bromides, such as p-bromobenzyl bromide from p-bromotoluene and bromine under illumination, provides a procedural analogy. google.com

PrecursorReagent(s)Product
4,4'-DimethylbenzophenoneSodium borohydrideBis(4-methylphenyl)methanol
Bis(4-methylphenyl)methanolPhosphorus tribromideDi-p-tolylmethyl bromide

Coupling Reactions for Diarylmethyl-1,2,4-triazole Formation

With the di-p-tolylmethyl synthon in hand, the final step is its attachment to the N1 position of the 1,2,4-triazole ring. This is typically accomplished through a nucleophilic substitution reaction where the triazole anion attacks the electrophilic carbon of the di-p-tolylmethyl halide.

The general synthetic scheme for preparing 1-(diarylmethyl)-1H-1,2,4-triazoles involves the reaction of the appropriate diarylmethanol with thionyl chloride to form the diarylmethyl chloride in situ. This is followed by the addition of 1,2,4-triazole in a suitable solvent like N,N-dimethylformamide (DMF). nih.gov This direct N-alkylation is a common and effective method for creating the desired C-N bond. The regioselectivity for N1 substitution is generally high due to the steric bulk of the diarylmethyl group. nih.gov

Diarylmethyl SynthonTriazoleCoupling ConditionsProductReference
Di-p-tolylmethyl chloride (in situ from alcohol and SOCl₂)1H-1,2,4-triazoleDMF1-(di-p-tolylmethyl)-1H-1,2,4-triazole nih.gov
Electrophilic Substitution at N1 of the 1,2,4-Triazole Ring

The alkylation of the 1,2,4-triazole ring is a primary method for introducing substituents onto its nitrogen atoms. Due to the presence of multiple nitrogen atoms, the reaction can yield a mixture of isomers, primarily N1 and N4 substituted products. However, regioselective alkylation at the N1 position can be achieved by carefully selecting the reaction conditions. chemicalbook.com

The process typically involves the deprotonation of the 1H-1,2,4-triazole's N-H proton (pKa ≈ 10.26) by a suitable base to form the triazolate anion. chemicalbook.com This anion then acts as a nucleophile, attacking an electrophilic substrate, such as an alkyl halide. In the context of synthesizing the title compound, the electrophile would be di-p-tolylmethyl halide.

The choice of base and solvent system is crucial for directing the substitution to the N1 position. For instance, using sodium ethoxide in ethanol as a base has been shown to favor the formation of N1-alkylated products. chemicalbook.com In contrast, conditions like aqueous sodium hydroxide (B78521) with methyl sulfate (B86663) can lead to a mixture of 1-methyl- and 4-methyl-1,2,4-triazole. Phase-transfer catalysts have also been employed to facilitate the reaction between the triazole and electrophiles like dibromomethane. chemicalbook.com The general scheme for this substitution is presented below:

General Reaction Scheme:

1H-1,2,4-triazole + Base → [1,2,4-triazolide]⁻ + HB⁺

[1,2,4-triazolide]⁻ + R-X → 1-R-1,2,4-triazole + X⁻ (Where R = di-p-tolylmethyl and X = a leaving group, e.g., Br, Cl)

Control over regioselectivity remains a significant challenge in these syntheses, often requiring chromatographic separation to isolate the desired N1-substituted isomer.

Green Chemistry Approaches in 1,2,4-Triazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,2,4-triazoles. researchgate.netisres.org These approaches aim to reduce waste, avoid hazardous materials, and improve energy efficiency compared to traditional methods. rsc.org Key strategies include the use of microwave irradiation, the development of metal-free catalytic systems, and the elimination of harsh oxidants, leading to more environmentally benign and atom-economical processes. isres.orgrsc.org

Microwave-Assisted Synthesis of N1-Substituted Triazoles

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. pnrjournal.comscielo.org.za For the synthesis of N1-substituted triazoles, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. rsc.org

This acceleration is attributed to the efficient and direct heating of the reaction mixture through the interaction of polar molecules with the microwave energy. pnrjournal.com This rapid heating can minimize the formation of side products that may occur during prolonged heating in conventional methods. rsc.org

Several studies have demonstrated the efficacy of this technique. For example, a robust regioselective microwave-assisted protocol for synthesizing N-substituted 1,2,4-triazole derivatives was developed, highlighting high yields and minimal reaction times as key advantages. rsc.org Another report showed that the synthesis of certain triazole derivatives under microwave irradiation was completed in just 30 minutes with a 96% yield, compared to 27 hours required with conventional heating. rsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Triazole Derivatives
Product TypeConventional Method TimeMicrowave Method TimeYield ImprovementReference
Piperazine-azole-fluoroquinolone derivatives27 hours30 minutesSignificant rsc.org
N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamideSeveral hours33-90 secondsRemarkable (up to 82%) rsc.org
6-aryl-3-substituted 5H-1,2,4-triazolo[4,3-b] researchgate.netisres.orgrsc.orgtriazolesN/A (36-72 times slower)Few minutesSignificantly higher rsc.org

Metal-Free and Oxidant-Free Methodologies

A significant focus of green chemistry is the replacement of toxic and expensive transition-metal catalysts and harsh chemical oxidants with more sustainable alternatives. In the synthesis of 1,2,4-triazoles, several innovative metal-free and oxidant-free methodologies have been developed. isres.org

These reactions often proceed through multi-component cascades, where several bonds are formed in a single operation without the need for isolating intermediates. nih.gov For instance, a three-component reaction involving isothiocyanates, amidines, and hydrazines has been reported to produce fully substituted 1H-1,2,4-triazol-3-amines without any external catalysts, ligands, or oxidants. isres.org This method is noted for its environmental friendliness and mild reaction conditions. isres.org

Other notable metal-free approaches include:

Iodine-mediated cyclization: Iodine can serve as a catalyst for oxidative cyclization reactions, such as in the synthesis of 3-trifluoromethyl-1,2,4-triazoles from trifluoroacetimidohydrazides, using a common solvent like DMF as the carbon source. isres.org

Electrochemical Synthesis: An electrochemical approach for synthesizing 1-aryl and 1,5-disubstituted 1,2,4-triazoles has been developed using simple starting materials like aryl hydrazines, paraformaldehyde, and ammonium acetate. This method avoids strong oxidants by using electrogenerated reactive iodine species and ammonia (B1221849) in situ. organic-chemistry.org

Aerobic Oxidation: A metal-free intermolecular mechanism using air as the oxidant has been devised for the synthesis of 1,2,4-triazole scaffolds from hydrazones and amines. The reaction proceeds through a cascade of C-H functionalization and C-N bond formations. isres.org

These methodologies represent a significant step towards the sustainable production of 1,2,4-triazole derivatives, aligning with the core principles of green chemistry by minimizing environmental impact. rsc.orgnih.gov

Table 2: Examples of Metal-Free and Oxidant-Free Syntheses of 1,2,4-Triazoles
MethodologyKey ReagentsKey FeaturesReference
Three-component condensationIsothiocyanates, amidines, hydrazinesNo external catalyst, ligand, or oxidant; environmentally friendly isres.org
Iodine-mediated oxidative cyclizationTrifluoroacetimidohydrazides, DMFMetal-free; uses a common solvent as a carbon source isres.org
Electrochemical multicomponent reactionAryl hydrazines, paraformaldehyde, NH₄OAc, alcoholsAvoids strong oxidants and transition metals; in situ generation of reagents organic-chemistry.org
Aerobic oxidative cascadeHydrazones, aminesUses O₂ (air) as the oxidant; metal-free isres.org

Advanced Structural Elucidation and Conformational Analysis of 1 Di P Tolylmethyl 1h 1,2,4 Triazole Systems

Quantum Chemical Determination of Molecular Structure

Quantum chemical calculations are powerful tools for predicting and understanding the molecular structure and properties of compounds like 1-(di-p-tolylmethyl)-1H-1,2,4-triazole. These methods provide detailed insights into the molecule's geometry and electronic structure at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for geometry optimization, providing a balance between accuracy and computational cost. For 1,2,4-triazole (B32235) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine the most stable conformation of the molecule. researchgate.net These calculations can predict key geometric parameters.

Table 1: Predicted Geometric Parameters of the 1,2,4-Triazole Ring from DFT Calculations on Analogous Systems

Parameter Predicted Value
N1-N2 Bond Length ~1.35 Å
N2-C3 Bond Length ~1.32 Å
C3-N4 Bond Length ~1.35 Å
N4-C5 Bond Length ~1.32 Å
C5-N1 Bond Length ~1.38 Å
N1-N2-C3 Bond Angle ~108°
N2-C3-N4 Bond Angle ~112°
C3-N4-C5 Bond Angle ~104°
N4-C5-N1 Bond Angle ~112°

Note: These are generalized values based on DFT studies of the 1,2,4-triazole ring and may vary for the specific compound.

Ab Initio and Semiempirical Methods in Structural Studies

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and semiempirical methods can also be employed to study the structure of triazole systems. Ab initio methods are computationally more demanding but can offer higher accuracy. Semiempirical methods are faster and suitable for larger molecules, though with some trade-off in precision. These methods can be used to corroborate DFT findings and provide a more complete picture of the molecule's conformational landscape. For instance, ab initio calculations have been used to investigate the electronic states and planarity of the 1,2,4-triazole ring system.

Spectroscopic Investigations for Advanced Structural Confirmation

Spectroscopic techniques are indispensable for validating the structures predicted by computational methods and for providing detailed information about the chemical environment of atoms and the vibrational modes of bonds within the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

¹H and ¹³C NMR spectroscopy are fundamental techniques for the structural elucidation of organic molecules. While specific NMR data for this compound is not available, the expected chemical shifts can be inferred from data on related compounds. urfu.rursc.org

¹H NMR:

Triazole Protons: The protons on the triazole ring (H3 and H5) are expected to appear as singlets in the aromatic region, typically between δ 8.0 and 9.0 ppm.

Methine Proton: The single proton on the carbon connecting the triazole and the two p-tolyl groups (CH) would likely appear as a singlet.

p-Tolyl Protons: The aromatic protons of the two p-tolyl groups will show characteristic doublet signals in the aromatic region (typically δ 7.0-7.5 ppm).

Methyl Protons: The methyl groups of the p-tolyl substituents will give a sharp singlet in the aliphatic region (around δ 2.3 ppm).

¹³C NMR:

Triazole Carbons: The carbon atoms of the triazole ring (C3 and C5) are expected to resonate in the downfield region, typically between δ 140 and 160 ppm.

Methine Carbon: The carbon atom of the di-p-tolylmethyl group directly attached to the triazole nitrogen will also appear in the downfield region.

p-Tolyl Carbons: The aromatic carbons of the p-tolyl groups will show multiple signals in the δ 120-140 ppm range, with the carbon attached to the methyl group appearing at a characteristic chemical shift.

Methyl Carbons: The methyl carbons will appear in the aliphatic region, typically around δ 21 ppm.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Group ¹H Chemical Shift (δ) ¹³C Chemical Shift (δ)
Triazole CH 8.0 - 9.0 140 - 160
Methine CH ~6.0 - 7.0 ~60 - 70
p-Tolyl Ar-H 7.0 - 7.5 120 - 140

Note: These are estimated chemical shift ranges based on analogous structures.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy provides information about the functional groups and vibrational modes within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the triazole ring and the substituted aromatic rings. nih.govresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methine groups will appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the triazole ring and the C=C bonds of the aromatic rings typically appear in the 1400-1600 cm⁻¹ region.

Ring Vibrations: The characteristic breathing and deformation vibrations of the triazole and benzene rings will be present in the fingerprint region (below 1500 cm⁻¹).

C-N Stretching: The stretching vibration of the C-N bond connecting the di-p-tolylmethyl group to the triazole ring is also expected in the fingerprint region.

Table 3: Expected Characteristic IR Absorption Bands (cm⁻¹) for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
C=N Stretch (Triazole) 1600 - 1450
C=C Stretch (Aromatic) 1600 - 1450
Triazole Ring Vibrations 1400 - 900

X-ray Diffraction Studies on Crystalline Analogues and Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a crystalline compound. While a crystal structure for this compound has not been reported, studies on crystalline analogues containing p-tolyl and triazole moieties provide valuable insights into the expected molecular packing and intermolecular interactions. nih.gov

For example, the crystal structure of 5-(4-pyridyl)-4-(p-tolyl)-1H-1,2,4-triazole reveals a monoclinic crystal system. nih.gov In such structures, the dihedral angles between the triazole ring and the aromatic substituents are key parameters. For this compound, the two p-tolyl rings are expected to be twisted relative to each other and to the triazole ring to minimize steric hindrance. The crystal packing would likely be stabilized by intermolecular interactions such as C-H···N and π-π stacking interactions.

Table 4: Illustrative Crystallographic Data from an Analogous p-Tolyl Substituted Triazole

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.6104 (11)
b (Å) 16.312 (3)
c (Å) 16.902 (4)
β (°) 105.07 (3)
V (ų) 1493.6 (6)

Source: Crystallographic data for 5-(4-pyridyl)-4-(p-tolyl)-1H-1,2,4-triazole. nih.gov

Intermolecular Interactions via Hirshfeld Surface Analysis

In the crystal structures of various 1,2,4-triazole-based compounds, Hirshfeld surface analysis and the associated 2D fingerprint plots reveal the predominance of several key interactions. researchgate.netnajah.edu The most significant contributions typically arise from hydrogen-hydrogen (H···H), nitrogen-hydrogen (N···H/H···N), carbon-hydrogen (C···H/H···C), and oxygen-hydrogen (O···H/H···O) contacts, where applicable. researchgate.netnih.gov For instance, in the crystal structure of 3,5-diamino-1,2,4-triazole monohydrate, N···H/H···N interactions account for 39.3% of the total Hirshfeld surface, while H···H and H···O contacts contribute 37.9% and 8.5%, respectively. nih.gov

Given the structure of this compound, which lacks strong hydrogen bond donors like amino or hydroxyl groups, the intermolecular interactions are expected to be dominated by weaker forces. The H···H contacts, arising from the numerous hydrogen atoms on the tolyl and triazole moieties, would likely be the most significant contributor to crystal packing. scirp.org Additionally, C–H···N interactions, involving the hydrogen atoms of the tolyl groups and the nitrogen atoms of the triazole ring, are anticipated. nih.gov C–H···π interactions are also plausible, where a hydrogen atom interacts with the π-system of an adjacent aromatic ring. scirp.org The analysis of related crystal structures confirms that these types of weak intermolecular forces play a crucial role in the stabilization of the crystal lattice. nih.gov

Table 1: Representative Intermolecular Contacts and Their Percentage Contributions from Hirshfeld Surface Analysis of Related 1,2,4-Triazole Compounds.
Compound TypeDominant InteractionContribution (%)Other Significant InteractionsContribution (%)Reference
Substituted 1,2,4-Triazole ThioneN···H / H···N38.4C···C, H···H, C···H16.2, 15.9, 13.4 researchgate.net
3,5-diamino-1,2,4-triazoleN···H / H···N53.0H···H34.2 nih.gov
3,5-diamino-1,2,4-triazole monohydrateN···H / H···N39.3H···H, H···O37.9, 8.5 nih.gov
Indole-pyrimidine derivativeH···H34.6H···O, H···Br, H···C>10% each najah.edu

Planarity and Tautomerism in 1,2,4-Triazole Architectures

The 1,2,4-triazole ring is an aromatic five-membered heterocycle containing three nitrogen atoms and two carbon atoms. mdpi.com Its aromaticity, which arises from the delocalization of six π-electrons over the ring, is a key factor in its chemical stability. ijsr.net Unsubstituted 1,2,4-triazole can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. ijsr.netnih.gov Numerous studies have indicated that the 1H tautomer is generally more stable than the 4H form. nih.gov

In the case of this compound, the substituent is located at the N1 position. This substitution effectively "locks" the molecule into the 1H tautomeric form, precluding the possibility of prototropic tautomerism involving the triazole ring itself. researchgate.net The electronic properties of the ring are influenced by this N1-substitution.

Crystallographic studies of various 1-substituted 1,2,4-triazoles consistently demonstrate that the triazole ring is substantially planar, a direct consequence of its aromatic nature. nih.gov For example, in the structure of 1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole, the maximum deviation from planarity for the triazole ring atoms is a mere 0.006 Å. nih.gov The bond lengths within the triazole ring, such as the N–N and C–N bonds, typically exhibit values intermediate between those of single and double bonds, which further supports the concept of electron delocalization across the heterocyclic system. nih.gov This inherent planarity is a fundamental structural characteristic of the 1,2,4-triazole core in these architectures.

Conformational Landscape of the Diarylmethyl Moiety and its Influence on Molecular Geometry

The spatial arrangement of the two p-tolyl rings is a critical conformational feature. Due to steric repulsion between the ortho-hydrogens of the two aromatic rings, they cannot be coplanar. Instead, they adopt a twisted, propeller-like conformation around the central methine carbon. The angle between the two aromatic rings (Ar–C–Ar) is a key parameter defining this geometry. In structurally related 1-(diarylmethyl)-1H-1,2,4-triazole derivatives, this angle has been measured to be in the range of 112.5° to 115.1°. nih.gov This value deviates from the ideal tetrahedral angle of 109.5°, indicating steric strain imposed by the bulky aryl groups.

Table 2: Key Geometric Parameters for the Diarylmethyl Moiety in Structurally Related Compounds.
ParameterDescriptionReported ValueReference
Ar–C–Ar AngleThe angle between the two aryl rings attached to the central methine carbon.112.51° – 115.08° nih.gov
C–N Bond LengthThe bond length between the methine carbon and the N1 atom of the triazole ring.1.46 Å nih.gov

Computational Chemistry and Theoretical Investigations of 1 Di P Tolylmethyl 1h 1,2,4 Triazole

Theoretical Studies on Tautomeric Equilibria in 1,2,4-Triazoles

1,2,4-Triazole (B32235) can exist in different tautomeric forms, primarily the 1H- and 4H-tautomers. ijsr.netnih.gov The position of the proton on the triazole ring can significantly affect the molecule's properties, including its ability to form hydrogen bonds and its binding mode to biological targets. researchgate.net Theoretical calculations, often using Density Functional Theory (DFT), are employed to determine the relative stabilities of these tautomers in the gas phase and in solution. researchgate.net Studies on various 1,2,4-triazole derivatives have shown that the 1H-tautomer is generally more stable than the 4H-tautomer. ijsr.netnih.gov The substituents on the triazole ring can influence the tautomeric equilibrium. researchgate.net For 1-(di-p-tolylmethyl)-1H-1,2,4-triazole, the substitution is at the N1 position, which locks the tautomeric form as 1H. However, understanding the principles of tautomerism in the parent ring is fundamental to comprehending the behavior of its derivatives.

Reaction Mechanisms and Reactivity of 1 Di P Tolylmethyl 1h 1,2,4 Triazole and Its Derivatives

Arylation and Alkylation Reactions of Triazole Rings

The functionalization of the 1,2,4-triazole (B32235) core through the introduction of aryl and alkyl groups is a key strategy for the synthesis of diverse derivatives. These reactions can occur at either the nitrogen or carbon atoms of the triazole ring.

The alkylation of 1,2,4-triazole can lead to the formation of different regioisomers, with substitution occurring at the N1 or N4 positions. The regioselectivity of this reaction is influenced by factors such as the nature of the alkylating agent, the base, and the solvent used. researchgate.net For instance, the alkylation of unsubstituted 1,2,4-triazole with alkyl halides often yields a mixture of N1 and N4 isomers. researchgate.net However, the use of specific bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (B95107) (THF) has been shown to favor the formation of 1-substituted-1,2,4-triazoles with a regioselectivity of approximately 90:10. researchgate.net In the case of 1-(di-p-tolylmethyl)-1H-1,2,4-triazole, the N1 position is already occupied, thus any further N-alkylation would lead to the formation of a quaternary triazolium salt by substitution at the N4 position. nih.gov

The synthesis of 1-alkyl-1,2,4-triazoles can be achieved in high yields, and these can be subsequently quaternized at the N4 position using alkyl halides under neat conditions at elevated temperatures. nih.gov This indicates that the N4 nitrogen in 1-substituted triazoles remains nucleophilic enough to react with electrophiles.

ReactantAlkylating AgentBaseSolventMajor ProductRegioselectivity (N1:N4)Reference
1,2,4-Triazole4-Nitrobenzyl halidesVariousVarious1- and 4-alkylated isomers90:10 researchgate.net
1,2,4-TriazoleAlkyl halidesDBUTHF1-Substituted-1,2,4-triazoles~90:10 researchgate.net
1-Alkyl-1,2,4-triazolePolyfluoroalkyl halidesNoneNeat1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium saltsN/A nih.gov

Direct C-H functionalization has emerged as a powerful tool for the arylation and alkylation of the triazole ring, offering an atom-economical alternative to traditional cross-coupling reactions. rsc.orgnih.gov Palladium and copper are common catalysts for these transformations. rsc.orgnih.gov The electronic character of the C-H bonds in the triazole ring allows for regioselective C-H arylation of 1-alkyl- and 4-alkyltriazoles. nih.gov

For 1-substituted 1,2,4-triazoles, such as this compound, C-H functionalization can occur at the C3 and C5 positions. The regioselectivity of these reactions is influenced by the directing effects of substituents and the reaction conditions. The bulky di-p-tolylmethyl group at the N1 position is likely to exert a significant steric influence, potentially directing functionalization to the less hindered C5 position.

Iron-catalyzed C-H activation has also been explored, with triazoles themselves acting as efficient directing groups for ortho-C-H functionalization of an attached aryl group. nih.govacs.org This methodology allows for the introduction of aryl and alkyl groups with high regioselectivity. nih.gov While this is more relevant for N-aryl triazoles, the principles of metal-catalyzed C-H activation are applicable to the triazole ring itself.

CatalystReaction TypeSubstrateCoupling PartnerKey FeaturesReference
PalladiumC-H Arylation1-Alkyl-1,2,4-triazolesAryl halidesRegioselective at C3 and C5 nih.gov
CopperC-H FunctionalizationTriazole ringsVariousDevelopment of substituted triazoles rsc.orgnih.gov
IronC-H Arylation/AlkylationTriazole-directed arenesGrignard reagentsHigh regioselectivity for ortho-functionalization nih.govacs.org

Cycloaddition Reactions Involving 1,2,4-Triazoles

Cycloaddition reactions are a cornerstone in the synthesis of heterocyclic compounds, and 1,2,4-triazoles can participate in or be formed through such reactions.

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a prominent method for the synthesis of five-membered heterocycles, including 1,2,3-triazoles. frontiersin.orgnih.govwikipedia.org While this reaction is most commonly associated with the formation of the 1,2,3-triazole isomer from azides and alkynes, analogous [3+2] cycloadditions are key to the synthesis of the 1,2,4-triazole ring system. mdpi.com

The formation of 1,2,4-triazoles can be achieved through the [3+2] cycloaddition of nitrile imines with nitriles. mdpi.com Nitrile imines, generated in situ from hydrazonoyl chlorides, act as the 1,3-dipole. This methodology allows for the regioselective synthesis of variously substituted 1,2,4-triazoles. Another approach involves the reaction of azomethine ylides with nitriles. rsc.orgrsc.org Photochemically generated triplet species can react with diazoalkanes to form an azomethine ylide, which then undergoes a dipolar cycloaddition with a nitrile to yield a 1,2,4-triazole. rsc.orgrsc.org

These cycloaddition reactions are fundamental to the construction of the triazole core itself. The synthesis of this compound would likely involve the formation of the triazole ring first, followed by the introduction of the di-p-tolylmethyl group via N-alkylation, as direct involvement of the bulky di-p-tolylmethyl group in the cycloaddition step could be sterically prohibitive.

Role of the Di-p-tolylmethyl Moiety in Directing Reactivity and Regioselectivity

The di-p-tolylmethyl group attached to the N1 position of the 1,2,4-triazole ring plays a crucial role in directing the reactivity and regioselectivity of subsequent reactions. This substituent exerts its influence through a combination of steric and electronic effects.

Steric Hindrance: The di-p-tolylmethyl group is exceptionally bulky. This steric bulk will significantly hinder the approach of reagents to the adjacent N2 and C5 positions of the triazole ring. Consequently, reactions that can occur at multiple sites on the ring, such as metal-catalyzed C-H functionalization, are likely to be directed away from the C5 position and towards the more accessible C3 position. Similarly, any N-alkylation to form a triazolium salt would occur at the sterically unencumbered N4 position.

Electronic Effects: The two p-tolyl groups are electron-donating through inductive and hyperconjugation effects. This can increase the electron density of the triazole ring, potentially affecting its reactivity towards electrophiles and its coordination to metal catalysts. However, the steric effects of this large group are expected to be the dominant factor in controlling the regioselectivity of most reactions.

Stability and Degradation Pathways (Mechanistic and Theoretical Aspects)

The 1,2,4-triazole ring is an aromatic system, which confers it with considerable stability. researchgate.net However, like all organic compounds, it is susceptible to degradation under certain conditions. The degradation of 1H-1,2,4-triazole has been studied in the context of environmental pollutants, particularly from its use in agriculture. nih.govresearchgate.net

One identified biodegradation pathway for 1H-1,2,4-triazole involves an initial oxidation to 1,2-dihydro-3H-1,2,4-triazol-3-one (DHTO). nih.govresearchgate.net This is followed by cleavage of the triazole ring to form N-hydrazonomethyl-formamide, which is then further degraded to simpler, biodegradable molecules like semicarbazide (B1199961) and urea. nih.govresearchgate.net

For this compound, the degradation pathway is likely to be influenced by the N1-substituent. The bulky di-p-tolylmethyl group might sterically hinder the enzymatic oxidation at the adjacent C5 position, potentially slowing down the initial step of the degradation process. Furthermore, the degradation of the di-p-tolylmethyl moiety itself would likely proceed through oxidation of the methyl groups on the tolyl rings or cleavage of the bond connecting it to the triazole ring.

Advanced Chemical Applications of 1 Di P Tolylmethyl 1h 1,2,4 Triazole Scaffolds

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules associated through non-covalent interactions. Self-assembly, driven by forces like hydrogen bonding and π-π stacking, allows small molecules to form larger, ordered structures. nih.govljmu.ac.uk

While there are no specific studies detailing the supramolecular self-assembly of 1-(di-p-tolylmethyl)-1H-1,2,4-triazole, the molecule possesses key features for such interactions. The 1,2,4-triazole (B32235) ring can act as both a hydrogen bond donor (N-H) and acceptor (the other nitrogen atoms). nih.gov However, in this compound, the substitution at the N1 position precludes the N-H donor capability, leaving the N2 and N4 atoms as potential hydrogen bond acceptors.

The primary drivers for the self-assembly of this specific compound would likely be:

π-π Stacking: Interactions between the aromatic triazole ring and the two p-tolyl rings could lead to ordered packing in the solid state.

Van der Waals Forces: The large, sterically demanding di-p-tolylmethyl group would contribute significantly to intermolecular van der Waals interactions, influencing crystal packing and the formation of supramolecular architectures. nih.gov

Weak Hydrogen Bonds: C-H···N interactions, where hydrogen atoms from the methyl or aromatic groups interact with the nitrogen atoms of the triazole ring of an adjacent molecule, could play a role in directing the assembly.

The bulky nature of the di-p-tolylmethyl substituent would likely prevent the formation of simple, planar sheet-like structures, instead favoring more complex three-dimensional arrangements that can accommodate the steric hindrance. Molecular modeling of related systems has shown that such bulky groups can pack efficiently, creating unique supramolecular structures. nih.gov

Coordination Chemistry and Ligand Design with Triazole Scaffolds

The nitrogen atoms in the 1,2,4-triazole ring possess lone pairs of electrons, making them excellent coordinating agents for metal ions. smolecule.commdpi.com The N1 and N2 atoms of the triazole ring are particularly effective at forming bridging ligands between two metal centers, leading to the formation of polynuclear complexes and coordination polymers. researchgate.net

For this compound, coordination would likely occur through the N2 and/or N4 positions. The presence of the large di-p-tolylmethyl group at the N1 position would sterically hinder coordination at that site and would also influence how the ligand packs within a metal complex. This steric bulk could be leveraged to create specific coordination environments, potentially isolating metal centers or forcing unusual coordination geometries. The enhanced lipophilicity imparted by this group could also improve the solubility of resulting metal complexes in nonpolar organic solvents. smolecule.com

Triazolylidenes as Ligands in Catalysis and Material Science

1,2,4-Triazoles can be converted into N-heterocyclic carbenes (NHCs), specifically 1,2,4-triazolylidenes. These are a class of mesoionic carbenes that are powerful ligands for transition metals and are widely used in catalysis. nih.gov Triazolylidene ligands are known for being strong σ-donors.

The synthesis of a triazolylidene from this compound would involve alkylation at the N4 position followed by deprotonation at the C5 position. The resulting NHC would feature the bulky di-p-tolylmethyl group at N1 and another substituent at N4. Such sterically demanding NHCs are valuable in catalysis as they can enhance catalyst stability and influence selectivity by controlling access to the metal center. researchgate.net For example, sterically hindered NHC catalysts have been shown to be highly efficient in transformations like the redox esterification of substituted enals. nih.gov While this specific triazolylidene has not been reported, its potential utility lies in creating a unique steric pocket around a coordinated metal, which could be beneficial for a range of catalytic applications.

Design Principles for Triazole-Based Ligands in Metal Complexes

The design of ligands based on the 1,2,4-triazole scaffold for creating specific metal complexes relies on several key principles. nih.gov

Key Design Principles for Triazole-Based Ligands

PrincipleDescriptionRelevance to this compound
Coordination Vector The spatial orientation of the donor atoms (nitrogens) determines the geometry of the resulting complex. 1,2,4-triazoles are excellent bridging ligands via N1-N2 coordination.The N1 position is blocked, so it would act as a monodentate (via N4) or a less common bridging ligand, leading to different structural motifs than typical N1-substituted triazoles.
Steric Hindrance Bulky substituents can control the number of ligands that coordinate to a metal center, enforce specific geometries, and protect the metal center from unwanted reactions.The di-p-tolylmethyl group provides significant steric bulk, which could be used to create coordinatively unsaturated metal centers or to promote specific catalytic selectivities.
Electronic Effects Substituents on the triazole ring can modify its electron-donating ability, affecting the strength of the metal-ligand bond and the redox properties of the complex.The tolyl groups are weakly electron-donating, which would slightly increase the basicity of the triazole nitrogens compared to an unsubstituted phenyl group, potentially leading to stronger metal coordination.
Solubility The nature of the substituents dictates the solubility of the ligand and its metal complexes.The large, nonpolar di-p-tolylmethyl group would render the ligand and its complexes highly soluble in common organic solvents like dichloromethane, toluene, and THF.

These principles allow for the tuning of properties for applications ranging from catalysis to materials with specific magnetic or optical properties. nih.gov

Materials Science Applications

The electron-deficient nature of the 1,2,4-triazole ring gives it excellent electron-transport and hole-blocking properties, making it a valuable component in materials for organic electronics. researchgate.net Derivatives are used in organic light-emitting diodes (OLEDs), photovoltaic cells, and data storage devices. researchgate.net Furthermore, the high nitrogen content and thermal stability of the triazole ring make it a foundational structure for energetic materials.

Theoretical Aspects of Energetic Materials Based on Triazole Rings

Energetic materials are substances that store a large amount of chemical energy that can be released rapidly. Key properties include density, heat of formation, detonation velocity, and sensitivity. Nitrogen-rich heterocycles like 1,2,4-triazole are of great interest because the formation of N₂ gas upon decomposition is highly exothermic, releasing significant energy. uni-muenchen.de

Theoretical studies, often using density functional theory (DFT), are employed to predict the energetic performance of hypothetical compounds. For triazole-based energetic materials, performance is typically enhanced by the introduction of explosophoric groups like nitro (-NO2) or nitramino (-NHNO2) and by increasing the nitrogen content. mdpi.com

The compound this compound is not a candidate for a high-energy material. Its key characteristics would be:

Poor Oxygen Balance: The molecule has a highly negative oxygen balance due to the large number of carbon and hydrogen atoms and the absence of oxygen. This means it would require an external oxidizer to combust completely.

Low Density: The bulky, non-planar substituent would likely lead to inefficient crystal packing and a low crystal density, which is detrimental to detonation performance.

To illustrate the properties of true triazole-based energetic materials, the table below shows calculated performance for several dinitro-triazole derivatives from theoretical studies.

Calculated Properties of Theoretical Dinitro-Triazole Energetic Compounds

Compound ClassPredicted Density (g/cm³)Predicted Detonation Velocity (km/s)Predicted Detonation Pressure (GPa)
Dinitro-triazole derivatives> 1.75> 8.3> 30
Triazene-bridged nitrotriazolesN/A8.0 - 9.023.7 - 34.8
Azobis-1,2,4-triazole derivatives> 1.70> 8.5> 30

This table presents general data for classes of energetic triazoles to illustrate theoretical properties and does not represent this compound.

Polymeric and Macromolecular Architectures Incorporating Triazole Units

The 1,2,4-triazole moiety can be incorporated into polymer backbones or as pendant groups to create materials with desirable properties such as high thermal stability, chemical resistance, and specific electronic or ion-conducting capabilities. nih.gov

Methods for incorporating triazole units into polymers include:

Chain-growth polymerization: Monomers like 1-vinyl-1,2,4-triazole (B1205247) can be polymerized to form polymers with pendant triazole groups. nih.gov

Step-growth polymerization: Bifunctional triazole-containing monomers can be used in polycondensation reactions to form polyimides or poly(aryl ethers). researchgate.netibm.com For instance, 3,5-bis(4′-fluorophenyl)-4-aryl-1,2,4-triazoles have been polymerized with bisphenols to yield high-performance poly(aryl ethers). ibm.com

A hypothetical polymer derived from a monomer based on this compound would be expected to have the following properties:

High Glass Transition Temperature (Tg): The rigid triazole ring and the bulky pendant group would restrict chain motion, leading to a high Tg.

Good Solubility: The large hydrocarbon substituent would likely make the polymer soluble in a range of common organic solvents.

Amorphous Nature: The bulky and irregularly shaped side group would inhibit crystallization, resulting in an amorphous material.

High Thermal Stability: The inherent stability of the triazole ring would contribute to good thermal stability, a common feature of triazole-containing polymers which can have decomposition temperatures well above 300 °C. nih.gov

These properties could make such polymers useful as high-temperature dielectrics, gas separation membranes, or specialty coatings.

Photo-stabilization Applications of Triazole Derivatives

The 1,2,4-triazole scaffold is a key component in the development of effective photo-stabilizers, which are additives used to protect materials, particularly polymers, from degradation caused by exposure to light, primarily ultraviolet (UV) radiation. The inherent aromaticity and electron-rich nature of the triazole ring allow it to absorb harmful UV radiation and dissipate the energy in a harmless manner, thus preventing the initiation of polymer degradation pathways such as chain scission and cross-linking. researchgate.netresearchgate.netanjs.edu.iq

Research has demonstrated the efficacy of incorporating 1,2,4-triazole derivatives into various polymer matrices to enhance their photostability. These compounds can function through several mechanisms, including acting as UV absorbers, peroxide decomposers, and radical scavengers. researchgate.net The nitrogen atoms in the triazole ring play a crucial role in these functions. When integrated into a polymer's structure or used as an additive, the triazole moiety can significantly improve the material's resistance to discoloration, loss of mechanical properties, and surface cracking upon UV exposure.

For instance, studies on polyurethane ureas have shown that incorporating a 1,2,4-triazole segment directly into the polymer backbone substantially improves the material's tensile strength and its resilience against UV aging. researchgate.net After exposure to UV radiation, polyurethane ureas containing triazole units exhibited minimal changes in their molecular structure, surface morphology, and mechanical properties. researchgate.net Similarly, Schiff bases containing a triazole ring have been successfully used as photostabilizers for polymers like polyvinyl chloride (PVC) and polystyrene (PS). researchgate.net The effectiveness of these stabilizers is often evaluated by monitoring chemical changes in the polymer, such as the formation of carbonyl and polyene groups, which are indicators of degradation. researchgate.net The addition of these triazole-based compounds has been shown to reduce the rate of formation of these degradation products. researchgate.net

While specific research on the photo-stabilization properties of this compound is not extensively detailed in published literature, its structure suggests potential efficacy. The bulky di-p-tolylmethyl groups could provide steric hindrance, protecting the polymer chains, while the aromatic tolyl groups and the triazole ring itself can participate in the delocalization and dissipation of UV energy.

Polymer MatrixTriazole Derivative TypeObserved Improvement
Polyurethane Urea1,2,4-triazole segment in main chainSubstantially improved tensile strength (up to 58 MPa) and minimal changes in molecular and mechanical properties after UV exposure. researchgate.net
Polystyrene (PS)Schiff base containing a triazole ringShowed significant activity as a photostabilizer after 300 hours of UV light exposure. researchgate.net
Polyvinyl chloride (PVC)Schiff base containing a triazole ringReduced rate of carbonyl, polyene, and hydroxyl group formation upon irradiation. researchgate.net

Applications in Chemical Sensors and Probes

The unique electronic properties and coordination capabilities of the 1,2,4-triazole ring make its derivatives highly suitable for applications in the field of chemical sensors and probes. nanobioletters.com These sensors are designed to detect specific analytes, such as metal ions, anions, or small organic molecules, through a measurable response, most commonly a change in color (colorimetric) or fluorescence (fluorometric). nanobioletters.comsci-hub.se The sensing mechanism typically relies on the ability of the nitrogen atoms within the triazole ring to act as binding sites, forming complexes with the target analyte. nanobioletters.comsci-hub.se This binding event alters the electronic structure of the sensor molecule, leading to a distinct change in its photophysical properties.

Triazole-based chemosensors offer several advantages, including high sensitivity, high selectivity, and often the ability for real-time detection that can be observed with the naked eye or simple instrumentation. sci-hub.sersc.org The versatility of the triazole scaffold allows for extensive functionalization. By attaching various chromophores (color-producing groups) or fluorophores (fluorescence-producing groups) to the triazole core, researchers can fine-tune the sensor's properties, such as its selectivity for a specific analyte and its response mechanism.

A wide array of triazole derivatives has been developed for detecting environmentally and biologically significant species. For example, triazole-functionalized gold nanoparticles have been engineered as colorimetric sensors for cortisol in saliva and for aluminum ions in water samples. ugm.ac.idrsc.org These sensors operate by analyte-induced aggregation of the nanoparticles, resulting in a visible color change. Other designs incorporate triazole units into larger molecular frameworks, such as bis-Schiff bases, to create highly sensitive and selective fluorescent probes for toxic heavy metal ions like lead (Pb²⁺) and mercury (Hg²⁺). nanobioletters.comrsc.org The interaction between the triazole's nitrogen atoms and the metal ion restricts intramolecular charge transfer, causing a significant shift or enhancement in fluorescence. nanobioletters.com

The table below summarizes selected research findings on chemical sensors based on triazole derivatives, highlighting their performance and the range of analytes they can detect.

Sensor Structure/NameTarget Analyte(s)Sensing PrincipleLimit of Detection (LOD)
Bis-Schiff base with 1,2,4-triazole moietyPb²⁺Fluorescent ("turn-on") & Colorimetric1.0 x 10⁻⁹ M rsc.org
4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole functionalized Gold Nanoparticles (AuNPs-AHMT)CortisolColorimetric0.76 nM ugm.ac.id
[4-(1-(2-(2,4-Dinitrophenyl)hydrazineylidene)-3-(naphthalen-2-yl)allyl)-5-methyl-1-phenyl-1H-1,2,3-triazole]Cr³⁺, NH₃Colorimetric0-20 ppm nanobioletters.com
1,2,3-Triazole-4,5-dicarboxylic acid functionalized Gold Nanoparticles (TADA–AuNPs)Al³⁺Colorimetric1.5 μM nanobioletters.com
Phenylene-vinylene derivative with triazoleFe²⁺Fluorescent8.95 ppb nanobioletters.com
Coumarin derivative with triazole and Lysine unitHg²⁺Fluorescent610 nM nanobioletters.com
Chalcone-tethered 1,2,3-triazole (para-substituted)Cu²⁺Fluorescent1.17 μM nih.gov
Chalcone-tethered 1,2,3-triazole (para-substituted)Co²⁺Fluorescent1.81 μM nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.